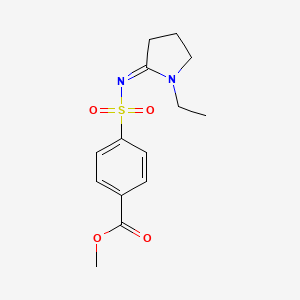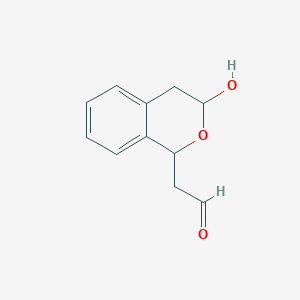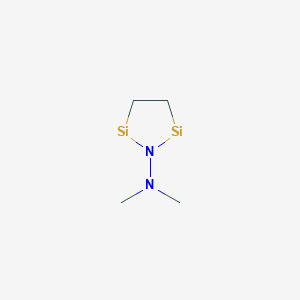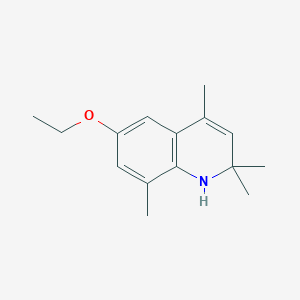
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is a quinoline derivative known for its antioxidant properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline typically involves the alkylation of 2,2,4,8-tetramethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
Oxidation: The major products are nitroxides, which are stable radicals.
Reduction: The products depend on the specific reducing agent and conditions used.
Substitution: The products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline involves its ability to donate electrons and neutralize free radicals. The compound’s structure allows for the delocalization of unpaired electrons, stabilizing the radical form and preventing further oxidative damage . This antioxidant activity is crucial in protecting cells and materials from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Ethoxyquin: A related compound with similar antioxidant properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with comparable chemical behavior.
Uniqueness
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethoxy group and multiple methyl groups enhances its antioxidant properties and makes it a valuable compound for various applications .
Propiedades
Número CAS |
127702-78-7 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
6-ethoxy-2,2,4,8-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C15H21NO/c1-6-17-12-7-10(2)14-13(8-12)11(3)9-15(4,5)16-14/h7-9,16H,6H2,1-5H3 |
Clave InChI |
MLEWXZAGAJGYSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=C1)C)NC(C=C2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
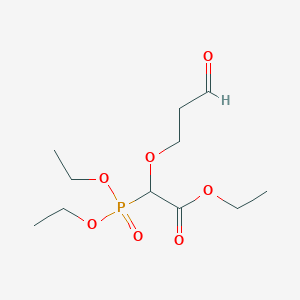
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
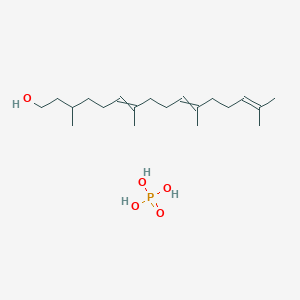
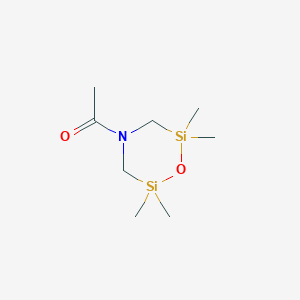
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
